Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
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Overview
Description
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is a complex organic compound that features a combination of pyridine, formamide, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 2-chloropyridine with formamide under controlled conditions to form the formamido derivative. This intermediate is then reacted with 4-hydroxybenzyl alcohol in the presence of a suitable esterification agent, such as methyl chloroformate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-bromopyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
- Methyl 3-[(2-fluoropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
Uniqueness
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
methyl 2-[[(2-chloropyridine-3-carbonyl)amino]methyl]-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-17(23)12(9-11-4-6-13(21)7-5-11)10-20-16(22)14-3-2-8-19-15(14)18/h2-8,12,21H,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVRGMNVSKGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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